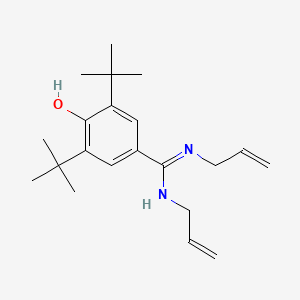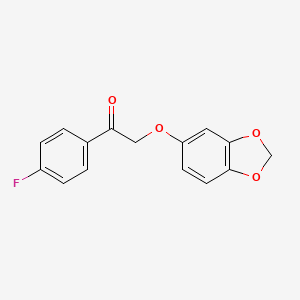![molecular formula C22H29N3O4S B11466018 N~2~-acetyl-N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}-N-(thiophen-2-ylmethyl)glycinamide](/img/structure/B11466018.png)
N~2~-acetyl-N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}-N-(thiophen-2-ylmethyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-acetyl-N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}-N-(thiophen-2-ylmethyl)glycinamide is a complex organic compound characterized by its unique structure, which includes an acetyl group, an ethoxypropylamino group, a phenylethyl group, and a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-acetyl-N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}-N-(thiophen-2-ylmethyl)glycinamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Ethoxypropylamino Group: This step involves the reaction of 3-ethoxypropylamine with an appropriate precursor to introduce the ethoxypropylamino group.
Introduction of the Phenylethyl Group: This step involves the reaction of the intermediate with a phenylethyl precursor under suitable conditions to form the phenylethyl group.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride to introduce the acetyl group.
Formation of the Thiophen-2-ylmethyl Group: The final step involves the reaction of the intermediate with a thiophen-2-ylmethyl precursor to form the desired compound.
Industrial Production Methods
Industrial production of N2-acetyl-N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}-N-(thiophen-2-ylmethyl)glycinamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-acetyl-N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}-N-(thiophen-2-ylmethyl)glycinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxypropylamino and thiophen-2-ylmethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
N~2~-acetyl-N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}-N-(thiophen-2-ylmethyl)glycinamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a drug candidate due to its unique structure and potential biological activity.
Materials Science: Use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: Study of its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Use in the synthesis of other complex organic compounds and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of N2-acetyl-N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}-N-(thiophen-2-ylmethyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N~2~-acetyl-N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}-N-(thiophen-2-ylmethyl)glycinamide can be compared with other similar compounds, such as:
- N~2~-acetyl-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-(2-thienylmethyl)glycinamide .
- N~2~-acetyl-N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}glycinamide .
These compounds share similar structural features but differ in specific substituents, leading to variations in their chemical properties and potential applications. The uniqueness of N2-acetyl-N-{2-[(3-ethoxypropyl)amino]-2-oxo-1-phenylethyl}-N-(thiophen-2-ylmethyl)glycinamide lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C22H29N3O4S |
|---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
2-[(2-acetamidoacetyl)-(thiophen-2-ylmethyl)amino]-N-(3-ethoxypropyl)-2-phenylacetamide |
InChI |
InChI=1S/C22H29N3O4S/c1-3-29-13-8-12-23-22(28)21(18-9-5-4-6-10-18)25(16-19-11-7-14-30-19)20(27)15-24-17(2)26/h4-7,9-11,14,21H,3,8,12-13,15-16H2,1-2H3,(H,23,28)(H,24,26) |
InChI Key |
CMTXEHGJUOSCAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C(C1=CC=CC=C1)N(CC2=CC=CS2)C(=O)CNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-bromo-4-(4-butylcyclohexanecarbonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11465940.png)
![7-(3,4,5-trimethoxyphenyl)-1,3,4,10-tetrahydrobenzo[h]furo[3,4-b]quinolin-8(2H)-one](/img/structure/B11465944.png)

![6-(13-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)cyclohexa-1,5-dien-1-ol](/img/structure/B11465964.png)
![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone](/img/structure/B11465965.png)
![[3-Amino-4-(pyridin-4-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-methoxyphenyl)methanone](/img/structure/B11465986.png)

![6-butyl-8-(3-hydroxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11466000.png)
![4-(4-hydroxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11466024.png)
![ethyl 6-(3-methoxybenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11466031.png)
![2-[1,5-Di(furan-2-yl)-1,5-dioxopentan-3-yl]benzoic acid](/img/structure/B11466035.png)
![4-[3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B11466036.png)
![methyl 4-{4-hydroxy-1-(2-methoxyethyl)-3-[(4-methoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B11466043.png)
![5-[1-(4-Chloro-3-methylphenoxy)ethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11466044.png)
